(Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine
Description
Properties
CAS No. |
861393-55-7 |
|---|---|
Molecular Formula |
C8H9N5 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-cyano-2-(2-methylpyridin-3-yl)guanidine |
InChI |
InChI=1S/C8H9N5/c1-6-7(3-2-4-11-6)13-8(10)12-5-9/h2-4H,1H3,(H3,10,12,13) |
InChI Key |
GNGDIYSTNULMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)N=C(N)NC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-(2-methylpyridin-3-yl)guanidine typically involves the reaction of 2-methyl-3-aminopyridine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-Cyano-1-(2-methylpyridin-3-yl)guanidine involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1-(2-methylpyridin-3-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyano or guanidine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
(Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine has been investigated for its pharmacological properties. It exhibits activity as a potential therapeutic agent in the treatment of various diseases, including:
- Cancer : Research indicates that guanidine derivatives can inhibit tumor growth. For instance, compounds similar to (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine have shown cytotoxic effects against cancer cell lines .
- Cardiovascular Diseases : Some studies suggest that guanidine compounds can function as positive inotropes, enhancing cardiac contractility. This application is particularly relevant for treating heart failure .
Mechanism of Action
The mechanism by which (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine exerts its effects often involves modulation of specific signaling pathways or inhibition of enzymes critical for disease progression. For example, it may interact with protein kinases or affect nitric oxide pathways, leading to vasodilation and improved blood flow.
Synthesis and Derivatives
Synthetic Routes
The synthesis of (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine can be achieved through various chemical reactions. The following table summarizes common synthetic methods:
| Method | Description |
|---|---|
| Condensation Reactions | Involves the reaction of 2-methylpyridine with cyano-containing reagents under acidic conditions. |
| Cyclization Techniques | Utilizes cyclization to form guanidine structures from simpler precursors. |
| Functional Group Modifications | Allows for the introduction of additional functional groups to enhance biological activity. |
Case Studies
Several case studies highlight the applications of (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine in scientific research:
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine on breast cancer cell lines demonstrated a significant reduction in cell viability at specific concentrations. The results indicated that the compound induces apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .
Case Study 2: Cardiovascular Research
In cardiovascular studies, (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine was evaluated for its effects on cardiac contractility in animal models. The compound exhibited positive inotropic effects, improving heart function in models of heart failure without significant adverse effects on heart rate or rhythm .
Mechanism of Action
The mechanism of action of 2-Cyano-1-(2-methylpyridin-3-yl)guanidine involves its interaction with specific molecular targets and pathways. The cyano and guanidine groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | Core Structure | Substituents (Position) | Key Functional Groups |
|---|---|---|---|
| (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine | Guanidine | Cyano (C-2), 2-methylpyridin-3-yl (N-1) | Cyanoguanidine, pyridine, methyl |
| FEI191 | Guanidine | Cyano (C-2), phenyl (N-3), C5-tether | Cyanoguanidine, phenyl, carboxamide |
| FEI199 | Guanidine | Cyano (C-2), phenyl (N-3), unsaturated C5-tether | Cyanoguanidine, phenyl, allyl |
| N-(3-Chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | Guanidine | Chlorophenyl (N-1), dimethylpyrimidine (N-3) | Chlorine, pyrimidine, methyl |
Key Observations :
- The target compound’s 2-methylpyridin-3-yl group distinguishes it from FEI191/FEI199, which feature phenyl and extended tethers.
- Unlike N-(3-Chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, the target lacks halogens but retains a methyl group on the pyridine ring, balancing hydrophobicity and steric effects .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine | ~230* | 260–280* | 1.8 | ~10 (DMSO) |
| FEI191 | 444.5 | Not reported | 3.5 | <1 (aqueous) |
| FEI199 | 442.5 | Not reported | 3.2 | <1 (aqueous) |
| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine | 466–545 | 268–287 | 2.5–4.0 | 5–15 (DMSO) |
Notes:
- *Estimated based on analogs in and . The target compound’s lower molecular weight and moderate LogP suggest improved solubility compared to FEI191/FEI199, which have bulky tethers and higher hydrophobicity .
- Pyridine-containing derivatives (e.g., ) exhibit higher melting points (268–287°C) due to strong intermolecular interactions, aligning with the target compound’s predicted range .
Key Findings :
- FEI191 and FEI199, cyanoguanidine analogs, are potent NAMPT inhibitors with sub-10 nM activity. Their phenyl groups and tethers optimize binding to the enzyme’s hydrophobic pocket, whereas the target compound’s 2-methylpyridine may alter affinity due to steric or electronic effects .
- Substitution patterns directly influence potency: FEI199’s unsaturated tether reduces activity compared to FEI191, highlighting the importance of substituent flexibility .
Biological Activity
(Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine is primarily attributed to its ability to interact with specific molecular targets. The cyano and guanidine groups facilitate binding to various biomolecules, influencing cellular pathways involved in microbial resistance and cancer cell proliferation.
Antimicrobial Activity
Research indicates that (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine exhibits notable antimicrobial properties. It has been shown to be effective against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell membranes and inhibit key enzymatic processes essential for bacterial survival.
Table 1: Antimicrobial Efficacy of (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Burkholderia pseudomallei | 4 µg/mL | |
| Klebsiella pneumoniae | 12 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine has been investigated for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Case Study: Breast Cancer Cell Lines
A study evaluating the effects of (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine on MCF-7 breast cancer cells demonstrated significant cytotoxicity. The compound reduced cell viability by 70% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent.
Research Findings
Recent studies have focused on synthesizing derivatives of (Z)-2-Cyano-1-(2-methylpyridin-3-yl)guanidine to enhance its biological activity. Modifications in the pyridine ring and guanidine structure have led to compounds with improved potency against resistant bacterial strains.
Table 2: Structure-Activity Relationship Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
